5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine
Overview
Description
The compound “5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine” is a type of organic compound known as a halogenated pyridine. Pyridines are six-membered aromatic compounds with one nitrogen atom, and halogenated pyridines have one or more halogen atoms (chlorine, iodine, etc.) attached .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It has a pyridine ring (a six-membered aromatic ring with one nitrogen atom), with chlorine and iodine atoms attached at the 5 and 4 positions, respectively. It also has methoxy (OCH3) and dimethoxymethyl (CH2(OCH3)2) groups attached at the 2 and 3 positions, respectively .Scientific Research Applications
Antiviral Activity
5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine and similar compounds have been explored for their antiviral potential. For instance, 5-(dimethoxymethyl)-2'-deoxyuridine, a compound with a structure somewhat similar to our compound of interest, showed significant antiviral activity against orthopoxvirus infections in human foreskin fibroblast cells challenged with vaccinia virus or cowpox virus (Fan et al., 2006).
Synthesis and Mechanism Studies
The synthesis of similar compounds has been of interest in the scientific community. For example, the synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile, which shares some structural similarities with this compound, has been studied, providing insights into the mechanisms of formation of various pyridine derivatives (Victory et al., 1989).
Reactions and Derivatives
Research has also focused on the reactions and derivatives of similar compounds. For example, the alcoholysis of trifluoromethyl groups attached to the pyridine ring, as in 5-chloro-3-trifluoromethylpyridine, was studied to understand the reaction behavior and possible mechanisms (Qian & Liu, 1996).
Radioactive Labeling and Imaging
Additionally, there is interest in the potential use of these compounds in radioactive labeling and imaging. For instance, [(11)C]MK-1064, a radioligand synthesized from a related compound, was used for imaging of the orexin-2 receptor (Gao, Wang, & Zheng, 2016).
Mechanism of Action
Mode of Action
- Given the presence of methoxy groups, 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine could potentially undergo oxime formation. Oximes are formed by the reaction of carbonyl compounds (such as ketones) with hydroxylamine. This process involves nucleophilic attack by the nitrogen of hydroxylamine on the carbonyl carbon, leading to the formation of an oxime . Similarly, hydrazone formation is another possibility. Hydrazones result from the reaction of carbonyl compounds with hydrazine derivatives. In this case, the nitrogen of hydrazine would act as the nucleophile, forming a hydrazone .
Properties
IUPAC Name |
5-chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClINO3/c1-13-8-6(9(14-2)15-3)7(11)5(10)4-12-8/h4,9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBPIESCUUJZRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1C(OC)OC)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClINO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801199151 | |
Record name | Pyridine, 5-chloro-3-(dimethoxymethyl)-4-iodo-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801199151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-67-7 | |
Record name | Pyridine, 5-chloro-3-(dimethoxymethyl)-4-iodo-2-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 5-chloro-3-(dimethoxymethyl)-4-iodo-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801199151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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